Pyrazolo[1,5-a]pyridine-3-carboxamide

Antitubercular drug discovery Scaffold hopping MDR-TB

Scarcity of synthetically tractable, IP-differentiated scaffolds slows anti-TB lead generation. Pyrazolo[1,5-a]pyridine-3-carboxamide directly addresses this: • Yields leads with MIC 7.7 nM against H37Rv, matching/exceeding Q203 (10.8 nM). • Sub-0.002 μg/mL MIC against rifampicin-resistant Mtb with SI >25,000. • Rapid SAR via amidation of the C3-carboxamide handle; 98% purity ensures reproducible library synthesis. Available for immediate dispatch.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
CAS No. 77457-01-3
Cat. No. B1625802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-a]pyridine-3-carboxamide
CAS77457-01-3
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=NN2C=C1)C(=O)N
InChIInChI=1S/C8H7N3O/c9-8(12)6-5-10-11-4-2-1-3-7(6)11/h1-5H,(H2,9,12)
InChIKeyJVOGPCAZHXALIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrazolo[1,5-a]pyridine-3-carboxamide (CAS 77457-01-3): Core Scaffold Procurement Guide for Medicinal Chemistry and Anti-Infective Drug Discovery


Pyrazolo[1,5-a]pyridine-3-carboxamide (CAS 77457-01-3, molecular formula C₈H₇N₃O, molecular weight 161.16 g/mol, LogP 1.32, topological PSA 61.38 Ų) is a fused bicyclic heterocycle serving as a privileged core scaffold in medicinal chemistry [1]. The scaffold features a bridgehead nitrogen at the ring junction, endowing it with a distinct 3D conformation and electronic profile compared to the isosteric imidazo[1,2-a]pyridine system . One pyrazolo[1,5-a]pyridine-containing drug (Ibudilast) is currently marketed, and multiple derivatives have entered clinical investigation across anti-tubercular, kinase inhibition, and anti-inflammatory indications [2].

3‑carboxamide handle enables rapid parallel library synthesis for SAR exploration
Bridgehead nitrogen introduces an extra H‑bond acceptor, altering dipole and target‑engagement profile vs isosteric imidazo[1,2‑a]pyridine
Computed LogP 1.32 and TPSA 61.38 Ų place the core within oral drug‑like space, supporting lead optimization triage

Why Imidazo[1,2-a]pyridine-3-carboxamide or Pyrazolo[1,5-a]pyrimidine Scaffolds Cannot Replace Pyrazolo[1,5-a]pyridine-3-carboxamide in Targeted Drug Discovery Programs


The pyrazolo[1,5-a]pyridine-3-carboxamide scaffold is not a commodity heterocycle interchangeable with its isosteric imidazo[1,2-a]pyridine counterpart. Although the two scaffolds share similar 3D geometry and electronic properties, the presence of an additional nitrogen at the bridgehead position in pyrazolo[1,5-a]pyridine introduces one extra hydrogen-bond acceptor and alters the dipole moment, enabling distinct target engagement profiles [1]. This scaffold-hopping strategy was explicitly exploited to generate anti-tubercular leads with nanomolar MIC values (7.7 nM against H37Rv for compound 5g) that match or exceed the potency of the imidazo[1,2-a]pyridine-based clinical candidate Q203 while offering an independent intellectual property position [2]. Furthermore, the carboxamide at the 3-position provides a synthetically tractable handle for rapid derivatization, a feature not equivalently accessible in pyrazolo[1,5-a]pyrimidine scaffolds where regioisomeric ambiguity complicates library enumeration [3].

Imidazo[1,2‑a]pyridine‑3‑carboxamide lacks the additional pyrazole nitrogen; lower HBA count may shift target engagement and IP position
Pyrazolo[1,5‑a]pyrimidine‑3‑carboxamide introduces regioisomeric ambiguity that complicates library enumeration and SAR interpretation
Isosteric scaffolds sharing similar 3D geometry may still differ in potency context due to altered dipole and hydrogen‑bond network

Quantitative Differentiation Evidence: Pyrazolo[1,5-a]pyridine-3-carboxamide vs. Closest Scaffold Alternatives


Scaffold-Hopping Anti-Tubercular Potency: Pyrazolo[1,5-a]pyridine-3-carboxamide Derivative 5g Matches Q203 (Imidazo[1,2-a]pyridine) at Nanomolar MIC

In a direct scaffold-hopping comparison, the pyrazolo[1,5-a]pyridine-3-carboxamide derivative 5g, which harbors the identical lipophilic tail to the imidazo[1,2-a]pyridine-based clinical candidate Q203, demonstrated MIC values of 7.7 nM against H37Rv and 5.7 nM against H37Ra Mtb strains — statistically indistinguishable from Q203 (compound 3, MIC 10.8 nM against H37Rv and 5.4 nM against H37Ra in the same assay) [1]. This establishes that the pyrazolo[1,5-a]pyridine-3-carboxamide core delivers equivalent target engagement potency to the imidazo[1,2-a]pyridine scaffold while providing a structurally distinct intellectual property position. Furthermore, compound 5g showed no detectable cytotoxicity (IC₅₀ >100 μM against VERO cells), yielding a selectivity index exceeding 12,987 [1].

Scaffold‑hopping Mtb MIC
Head‑to‑head
5g MIC 7.7 nM (H37Rv) vs Q203 10.8 nM; 0.71‑fold difference
Reported MIC equivalence supports scaffold‑hopping IP strategy for anti‑TB leads
VERO IC₅₀ >100 μM; selectivity index >12,987
Antitubercular drug discovery Scaffold hopping MDR-TB

Multi-Drug Resistant TB Activity: PPA Diaryl Derivatives Achieve Sub-0.002 μg/mL MIC Against rRMP and rINH Strains with Selectivity Index >25,000

Pyrazolo[1,5-a]pyridine-3-carboxamide (PPA) diaryl derivatives 6d, 6j, and 6l achieved MIC values of <0.002 μg/mL against drug-susceptible H37Rv and rifampicin-resistant (rRMP) M. tuberculosis strains, with MIC values ranging from <0.002–0.004 μg/mL against isoniazid-resistant (rINH) strains [1]. Critically, these three compounds exhibited no detectable cytotoxicity against VERO cells (IC₅₀ >50 μg/mL), yielding selectivity indices (SI = IC₅₀/MIC) exceeding 25,000 — a 2-fold improvement over the positive control TMC207 (bedaquiline, SI >500) and superior to rifampicin (SI >12,500) in the same assay panel [1]. Compound 6j additionally demonstrated oral bioavailability (F) of 41% in rat pharmacokinetic studies and significantly reduced bacterial burden in an autoluminescent H37Ra-infected mouse model [1].

MDR‑TB selectivity index
Cross‑study
SI >25,000 against rRMP/rINH strains; 6j oral F 41%
Reported selectivity index context may support resistance‑breaking lead profiling
Cross‑study comparison with TMC207 and RMP requires context‑specific review
Drug-resistant tuberculosis Selectivity index Diaryl PPA derivatives

hDHODH Inhibition: 2-Hydroxypyrazolo[1,5-a]pyridine-3-carboxamide Derivative MEDS433 Achieves IC₅₀ 1.2 nM, 8-Fold Superior Cellular Differentiation Potency Over Brequinar

The 2-hydroxypyrazolo[1,5-a]pyridine-3-carboxamide derivative MEDS433 (also referred to as compound 1) inhibits human dihydroorotate dehydrogenase (hDHODH) with an IC₅₀ of 1.2 nM in enzymatic assays [1]. In a functional cellular readout, MEDS433 induced myeloid differentiation in THP-1 AML cells with an EC₅₀ of 32.8 nM, representing an 8.1-fold improvement over brequinar (EC₅₀ = 265 nM), a hDHODH inhibitor that reached Phase I/II clinical trials [2]. This cellular potency advantage is attributed to the unique carboxylic acid bioisostere property of the 2-hydroxypyrazolo[1,5-a]pyridine scaffold, which mimics the carboxylate of the natural substrate orotate while conferring enhanced membrane permeability — a design principle not achievable with simple pyrazole or pyridine carboxamide alternatives [2].

hDHODH cellular differentiation
Cross‑study
MEDS433 EC₅₀ 32.8 nM; 8.1‑fold difference vs brequinar (265 nM)
Reported cellular differentiation difference supports bioisostere strategy for hDHODH programs
THP‑1 AML CD11b expression assay; enzymatic IC₅₀ 1.2 nM
hDHODH inhibition Acute myeloid leukemia Myeloid differentiation

PI3K Isoform Selectivity: Pyrazolo[1,5-a]pyridine Derivative 5x Achieves p110α IC₅₀ 0.9 nM with Demonstrated p110α-Selectivity Over Other Class Ia PI3K Isoforms

Pyrazolo[1,5-a]pyridine-based PI3K inhibitor compound 5x demonstrated p110α inhibitory activity with an IC₅₀ of 0.9 nM and exhibited selectivity for the p110α isoform over the other Class Ia PI3 kinases (p110β, p110δ) [1]. This sub-nanomolar potency with isoform selectivity is a hallmark of the pyrazolo[1,5-a]pyridine scaffold's ability to engage the ATP-binding pocket of lipid kinases in a manner that discriminates among highly homologous isoforms — a profile distinct from imidazo[1,2-a]pyridine-based PI3K inhibitors, which in published SAR studies have shown different selectivity fingerprints [1]. Compound 5x also inhibited Akt/PKB phosphorylation (a downstream marker of PI3K activity) in cells and demonstrated in vivo efficacy in an HCT-116 human tumor xenograft model [1].

PI3K p110α selectivity
Class‑level
Compound 5x p110α IC₅₀ 0.9 nM; isoform selectivity over p110β/δ
Reported p110α isoform selectivity context may support PI3K inhibitor design
In vivo HCT‑116 xenograft efficacy reported; quantitative selectivity ratios in full publication
PI3K inhibition Kinase selectivity p110α isoform

Dopamine D4 Receptor Subtype Selectivity: Pyrazolo[1,5-a]pyridine-3-carboxamide 2a Achieves Ki 8.6 nM with D4 Partial Agonism, Differentiating from Naphthamide Lead FAUC 182

In a chirospecific dopamine receptor binding study, the pyrazolo[1,5-a]pyridine-3-carboxamide derivative 2a was identified as a strong and selective dopamine D4 receptor ligand with a binding affinity Ki of 8.6 nM [1]. In a mitogenesis functional assay, 2a exhibited D4 partial agonist activity with 29% efficacy relative to full agonist and an EC₅₀ of 6.7 nM [1]. The pyrazolo[1,5-a]pyridine-3-carboxamide heterocycle served as a scaffold replacement for the methoxynaphthamide core of the D4-selective lead FAUC 182, and the study explicitly compared the pyrazolo[1,5-a]pyridine regioisomers (1a, 2a) with their 2-substituted counterparts (1b, 2b), demonstrating that the C3-carboxamide orientation is critical for D4 binding affinity and subtype selectivity [1]. This provides direct evidence that the pyrazolo[1,5-a]pyridine-3-carboxamide scaffold topology is non-interchangeable with regioisomeric variants.

D4 binding & regioisomer
Head‑to‑head
2a D4 Ki 8.6 nM; partial agonist EC₅₀ 6.7 nM (29% efficacy)
Reported D4 affinity and regioisomeric specificity differentiate from naphthamide leads
Chirospecific synthesis; all 8 stereoisomers compared
Dopamine D4 receptor Subtype selectivity GPCR partial agonism

Physicochemical Scaffold Differentiation: Pyrazolo[1,5-a]pyridine-3-carboxamide Offers a Distinct LogP/PSA Profile vs. Imidazo[1,2-a]pyridine-3-carboxamide for Lead Optimization Triage

The unsubstituted core Pyrazolo[1,5-a]pyridine-3-carboxamide (CAS 77457-01-3) has a predicted LogP of 1.32 and topological polar surface area (TPSA) of 61.38 Ų . In comparison, the isosteric imidazo[1,2-a]pyridine-3-carboxamide scaffold (lacking the additional pyrazole nitrogen at the bridgehead position) features a lower hydrogen-bond acceptor count and reduced TPSA, which directly impacts solubility, permeability, and off-target binding profiles [1]. The pyrazolo[1,5-a]pyridine core contributes zero hydrogen-bond donors and two hydrogen-bond acceptors (from the pyridine and pyrazole nitrogens), while the 3-carboxamide substituent adds one additional donor and one acceptor, yielding a balanced HBD/HBA profile of 1/3 for the parent compound . This physicochemical signature places the scaffold within favorable oral drug-like space and distinguishes it from more lipophilic alternatives that may require additional polarity-modulating substitutions to achieve comparable developability profiles [1].

Physicochemical profile
Class‑level
LogP 1.32, TPSA 61.38 Ų, HBD 1, HBA 3
Computed LogP/TPSA profile may guide oral drug‑likeness triage
Predicted values; verify experimentally for lead series
Physicochemical properties Scaffold comparison Drug-likeness

High-Impact Application Scenarios for Pyrazolo[1,5-a]pyridine-3-carboxamide (CAS 77457-01-3) Based on Quantitative Evidence


Anti-Tubercular Lead Optimization: Scaffold-Hopping from Imidazo[1,2-a]pyridine to Pyrazolo[1,5-a]pyridine-3-carboxamide for IP Diversification

Medicinal chemistry teams pursuing QcrB-targeted anti-tubercular programs can procure pyrazolo[1,5-a]pyridine-3-carboxamide as a core scaffold to generate leads with equivalent target potency (MIC 7.7 nM vs. 10.8 nM for Q203 against H37Rv) while securing novel intellectual property position through scaffold differentiation [1]. The PPA diaryl derivative series further demonstrates that pyrazolo[1,5-a]pyridine-3-carboxamide-derived compounds achieve sub-0.002 μg/mL MIC against rifampicin-resistant Mtb with selectivity indices exceeding 25,000, and compound 6j delivers oral bioavailability of 41% with in vivo efficacy in a mouse TB model [2]. The scaffold's synthetic accessibility via straightforward amidation of pyrazolo[1,5-a]pyridine-3-carboxylic acid enables rapid parallel library synthesis for SAR exploration [1].

hDHODH Inhibitor Development: Leveraging the 2-Hydroxypyrazolo[1,5-a]pyridine-3-carboxamide Bioisostere for AML and Antiviral Programs

Programs targeting human dihydroorotate dehydrogenase (hDHODH) for oncology (AML) or antiviral indications should prioritize the 2-hydroxypyrazolo[1,5-a]pyridine-3-carboxamide scaffold, which functions as a carboxylic acid bioisostere mimicking the natural substrate orotate [1]. The derivative MEDS433 achieves hDHODH IC₅₀ of 1.2 nM and, critically, demonstrates 8.1-fold superior cellular differentiation potency in THP-1 AML cells (EC₅₀ 32.8 nM) compared to the Phase I/II clinical candidate brequinar (EC₅₀ 265 nM) [2]. Crystal structures of hDHODH in complex with 2-hydroxypyrazolo[1,5-a]pyridine-3-carboxamide inhibitors (PDB: 7Z6C, 8RAK) are publicly available to guide structure-based design [3].

Kinase Inhibitor Discovery: Exploiting Pyrazolo[1,5-a]pyridine-3-carboxamide for Isoform-Selective PI3K and EphB3 Targeting

Kinase drug discovery groups can utilize pyrazolo[1,5-a]pyridine-3-carboxamide as a privileged ATP-mimetic scaffold with demonstrated sub-nanomolar potency (p110α IC₅₀ 0.9 nM for compound 5x) and p110α isoform selectivity over other Class Ia PI3 kinases [1]. The scaffold also delivers EphB3 inhibitory activity with an IC₅₀ of 79 nM (LDN-211904) along with good mouse liver microsomal stability and aqueous solubility [2]. The c-kit kinase patent literature further validates the N-phenyl-pyrazolo[1,5-a]pyridine-3-carboxamide series as selective wild-type c-kit inhibitors for mast cell-driven disorders, demonstrating the scaffold's broad applicability across the kinome [3].

CNS GPCR Ligand Design: D4-Selective Dopamine Receptor Partial Agonists from Pyrazolo[1,5-a]pyridine-3-carboxamide

Neuroscience drug discovery programs targeting dopamine D4 receptors can employ pyrazolo[1,5-a]pyridine-3-carboxamide as a scaffold with validated single-digit nanomolar D4 binding affinity (Ki = 8.6 nM for compound 2a) and characterized partial agonist functional activity (EC₅₀ = 6.7 nM, 29% efficacy) [1]. The chirospecific synthesis approach enables enantiomerically pure compound preparation, and the established SAR around regioisomeric substitution patterns (1a/2a vs. 1b/2b) provides a defined optimization roadmap for tuning D3/D4 subtype selectivity [1]. This scaffold class offers a structurally differentiated alternative to naphthamide and phenylpiperazine chemotypes prevalent in dopaminergic ligand space.

Application
Selection Property
Validation Focus
Anti‑TB scaffold‑hopping for IP diversification
Bridgehead N HBA & dipole profile
Mtb MIC endpoint equivalence context
hDHODH inhibitor development for AML/antiviral research
2‑hydroxy bioisostere of orotate
Cellular differentiation endpoint context
Isoform‑selective PI3K inhibitor discovery
ATP‑mimetic p110α selectivity
p110α isoform selectivity assay context
CNS D4 partial agonist design
C3‑carboxamide regioisomeric specificity
D4 binding and functional partial agonism context
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